n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide
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Overview
Description
n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide: is an organic compound that features a benzofuran ring substituted with a tert-butyl group, a chlorine atom, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-3-methylbenzofuran, which is then subjected to a series of reactions to introduce the tert-butyl and carboxamide groups.
Reaction Conditions: One common method involves the reaction of 5-chloro-3-methylbenzofuran with tert-butylamine in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like Cu(OTf)2.
Industrial Production Methods: Industrial production methods for n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite (TBN) and FeCl3 can be used for selective oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
NMR Studies: The tert-butyl group can serve as a probe in NMR studies to investigate macromolecular complexes.
Industry:
Mechanism of Action
The mechanism by which n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- tert-Butyl-substituted indolo[2,3-b]quinoxalines
Comparison:
- Structural Differences: While these compounds share the tert-butyl group, they differ in their core structures and functional groups, leading to different chemical and biological properties .
- Unique Features: n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16ClNO2 |
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Molecular Weight |
265.73 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H16ClNO2/c1-8-10-7-9(15)5-6-11(10)18-12(8)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17) |
InChI Key |
LLJQGTDUPWQQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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